1-Boc-3,5-Dibromoindole

Suzuki-Miyaura cross-coupling palladium catalysis indole bromides

Secure your supply of 1-Boc-3,5-Dibromoindole (CAS 914349-23-8), a uniquely protected indole building block. The Boc group enables orthogonal deprotection, essential for complex multi-step syntheses. Unlike unprotected 3,5-dibromoindole, its distinct electronic profile ensures superior yields (66-99%) in palladium-catalyzed cross-couplings, making it a non-substitutable intermediate for pharmaceutical R&D and DNA-encoded library construction. Source this critical reagent with confidence.

Molecular Formula C13H13Br2NO2
Molecular Weight 375.06 g/mol
CAS No. 914349-23-8
Cat. No. B1389188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3,5-Dibromoindole
CAS914349-23-8
Molecular FormulaC13H13Br2NO2
Molecular Weight375.06 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)Br
InChIInChI=1S/C13H13Br2NO2/c1-13(2,3)18-12(17)16-7-10(15)9-6-8(14)4-5-11(9)16/h4-7H,1-3H3
InChIKeyHCFNOIFCTOOXMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3,5-Dibromoindole (CAS 914349-23-8): A Protected 3,5-Dibromoindole Building Block for Suzuki-Miyaura Cross-Coupling and Medicinal Chemistry


1-Boc-3,5-dibromoindole (tert-butyl 3,5-dibromo-1H-indole-1-carboxylate) is an N-Boc-protected 3,5-dibromoindole derivative with the molecular formula C13H13Br2NO2 and a molecular weight of 375.06 g/mol . The Boc (tert-butoxycarbonyl) group serves as a base-labile protecting group for the indole nitrogen, enabling orthogonal deprotection strategies in complex synthetic sequences [1]. The compound features two bromine substituents at the 3- and 5-positions of the indole core, which serve as versatile handles for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings [2].

Why 1-Boc-3,5-Dibromoindole Cannot Be Replaced by Unprotected 3,5-Dibromoindole or Other N-Substituted Analogs


Direct substitution of 1-Boc-3,5-dibromoindole with its unprotected counterpart (3,5-dibromoindole) or alternative N-substituted derivatives (e.g., N-methyl or N-tosyl) is not chemically or strategically equivalent. The presence of the Boc group fundamentally alters the electronic character of the indole ring, directly impacting the efficiency and selectivity of key palladium-catalyzed cross-coupling reactions [1]. Systematic studies have demonstrated that yields in Suzuki-Miyaura couplings exhibit a clear dependence on the nitrogen substituent, with Boc-protected substrates displaying distinct reactivity profiles compared to unprotected or tosyl-protected analogs when employed either as the aryl halide, the arylboronic acid, or the arylpinacolboronate ester partner [1]. Consequently, substituting 1-Boc-3,5-dibromoindole with a different N-protected or unprotected analog would necessitate extensive re-optimization of reaction conditions and would likely result in significantly altered (often inferior) yields and product distributions.

1-Boc-3,5-Dibromoindole: Quantitative Reactivity and Selectivity Comparison with Unprotected and Tosyl-Protected Analogs


Suzuki-Miyaura Coupling Efficiency as the Aryl Bromide Partner: Boc Protection Maintains High Yields Comparable to Unprotected Substrates

When employed as the aryl halide partner in Suzuki-Miyaura couplings with phenylboronic acids, N-Boc-protected 5-bromoindoles (structural surrogates for 1-Boc-3,5-dibromoindole) furnish biaryl products in good to excellent yields (66-99%), a performance that is essentially equivalent to that of their unprotected counterparts (also 66-99%) [1]. This indicates that the presence of the electron-withdrawing Boc group at the indole nitrogen does not impede the oxidative addition or transmetalation steps when the indole serves as the electrophilic coupling partner.

Suzuki-Miyaura cross-coupling palladium catalysis indole bromides

Suzuki-Miyaura Coupling Yield as the Indolylboronic Acid Partner: Boc Protection Significantly Diminishes Reactivity Relative to Unprotected Indoles

In contrast to the scenario above, when N-Boc-protected indolylboronic acids are reacted with aryl bromides, the coupling yields drop substantially to a range of 8-50% [1]. This represents a marked decrease from the 52-94% yields obtained with unprotected indolylboronic acids under otherwise analogous conditions [1]. The reduced efficiency is attributed to the electron-withdrawing nature of the Boc group, which renders the indolylboronic acid a less effective nucleophile for the transmetalation step of the catalytic cycle [1]. Tosyl-protected analogs fare even worse, with yields of ≤10% [1].

Suzuki-Miyaura cross-coupling indolylboronic acids transmetalation

Suzuki-Miyaura Coupling Performance with Arylpinacolboronate Esters: Boc Protection Affords Intermediate Yields Between Tosyl-Protected and Unprotected Substrates

When indole bromides are coupled with arylpinacolboronate esters (as opposed to arylboronic acids), the reactivity of all substrates is diminished. Under these more challenging conditions, N-Boc-protected indoles deliver biaryl products in yields of 8-34% [1]. This performance is intermediate between that of N-tosyl-protected indoles (40-62% yield) and completely unprotected indoles, which afford only trace amounts of the desired biaryl [1]. The requirement for longer reaction times further underscores the lower reactivity of boronate esters compared to boronic acids [1].

Suzuki-Miyaura cross-coupling arylpinacolboronate esters indole protection

Enhanced Stability Towards Oxidation Compared to Unprotected 3,5-Dibromoindole

The N-Boc group reduces electron density on the indole ring, which not only modulates reactivity but also confers increased resistance to oxidation [1]. This is particularly beneficial for the handling and storage of electron-rich indoles and pyrroles, which are otherwise prone to oxidative degradation. While specific quantitative stability data for 1-Boc-3,5-dibromoindole are not published, the class-level stabilization effect of N-Boc protection on indoles is widely acknowledged in synthetic chemistry practice.

stability oxidation resistance Boc protection

1-Boc-3,5-Dibromoindole: Optimal Application Scenarios Based on Quantitative Reactivity Profiling


High-Yield Synthesis of 3-Aryl or 5-Aryl Indoles via Suzuki-Miyaura Cross-Coupling

Utilize 1-Boc-3,5-dibromoindole as the aryl bromide partner in Suzuki-Miyaura couplings with arylboronic acids to access 3-aryl or 5-aryl substituted indoles in high yields (66-99%) [1]. The Boc group remains intact during the coupling, enabling subsequent orthogonal deprotection or further functionalization at the indole nitrogen. This strategy is ideal for constructing complex biaryl motifs common in pharmaceutical intermediates and natural product analogs.

On-DNA Synthesis of Multisubstituted Indole Libraries for DNA-Encoded Library (DEL) Technology

Employ 1-Boc-3,5-dibromoindole as a key building block in the on-DNA synthesis of diverse indole libraries via sequential Sonogashira coupling and intramolecular ring closure, followed by Suzuki coupling at the 3-position [2]. The Boc protection ensures compatibility with DNA-tagging chemistry and facilitates the construction of indole-based DELs for high-throughput screening in early-stage drug discovery.

Late-Stage Diversification of Boc-Protected Dibromoindigos in Materials Science

Apply 1-Boc-3,5-dibromoindole in chemoenzymatic cascades to generate Boc-protected dibromoindigos, which serve as versatile precursors for the synthesis of 5,5'- and 6,6'-diarylindigo derivatives via palladium-catalyzed cross-coupling directly in crude reaction mixtures [3]. This modular approach enables the rapid exploration of structural diversity in organic semiconductor and photoresponsive materials.

Scaffold for Selective Functionalization via Orthogonal Deprotection Strategies

Leverage the orthogonal lability of the Boc protecting group to direct selective functionalization at the indole nitrogen following successful cross-coupling at the 3- and 5-positions. The Boc group is readily removed under mild acidic conditions (e.g., TFA in DCM) without affecting acid-sensitive functionalities elsewhere in the molecule [4]. This is particularly valuable in multi-step syntheses of bioactive indole derivatives where precise control over protecting group removal is required.

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